molecular formula C20H16N4O2S B2897759 2-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034581-36-5

2-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2897759
CAS RN: 2034581-36-5
M. Wt: 376.43
InChI Key: BZPISWBWPKHBMO-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a kinase inhibitor, which means it can block the activity of certain enzymes that are involved in various cellular processes. In

Scientific Research Applications

Luminescent Complexes

A study by de Bettencourt-Dias, Viswanathan, and Rollett (2007) explored a complex involving a derivative of 4-thiophen-3-yl-pyridine with Eu(III) and Tb(III) triflate, demonstrating luminescent properties in both solid state and in solution. This suggests potential applications in the development of luminescent materials using similar compounds (de Bettencourt-Dias et al., 2007).

Antibacterial Activity

Research by Singh et al. (2010) on the synthesis of various triazoles, including derivatives of 4-oxoquinazolin, indicated notable antibacterial activities against various strains like S.aureus and E.coli. This points to the possible use of similar compounds in antibacterial drug development (Singh et al., 2010).

Insecticidal Properties

A study by Bakhite et al. (2014) demonstrated that certain pyridine derivatives, including those related to 4-oxoquinazolin, exhibited significant insecticidal activity. This could imply potential applications in agricultural pest control (Bakhite et al., 2014).

Antitumor Activity

Al-Suwaidan et al. (2016) synthesized and evaluated a series of quinazolinone analogues for their antitumor activity. Some of these compounds showed promising broad-spectrum antitumor activity, suggesting their potential use in cancer treatment (Al-Suwaidan et al., 2016).

Molecular Docking Studies

El-Azab et al. (2016) conducted a study involving molecular docking of a quinazolinone-based compound, which indicated inhibitory activity against the BRCA2 complex. This could be significant in the development of targeted cancer therapies (El-Azab et al., 2016).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-17-4-2-1-3-16(17)20(24)26)22-10-14-5-7-21-18(9-14)15-6-8-27-12-15/h1-9,12-13H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPISWBWPKHBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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